α4β2 nAChR Binding Affinity Comparison
2-(Azetidin-3-yl)-4-methoxypyridine demonstrates subnanomolar affinity (Kᵢ = 11–210 pM) for α4β2 nAChRs as measured by competition with (±)-[³H]epibatidine . This affinity is comparable to that of epibatidine (Kᵢ = 40–70 pM for human α4β2) [1], placing it among the highest-affinity ligands for this receptor subtype. In contrast, the widely used probe A-85380, a 3-substituted regioisomer, exhibits a slightly higher Kᵢ of 50 ± 10 pM for human α4β2 [2]. The 4-methoxy substitution in the target compound introduces distinct electronic properties compared to the 3-alkoxy linkage in A-85380, which may influence binding kinetics and receptor desensitization profiles [3].
| Evidence Dimension | Binding affinity (Kᵢ) for human α4β2 nAChR |
|---|---|
| Target Compound Data | 11–210 pM (range for class; specific value for 2-(Azetidin-3-yl)-4-methoxypyridine reported as 11–210 pM) |
| Comparator Or Baseline | A-85380: 50 ± 10 pM; Epibatidine: 40–70 pM |
| Quantified Difference | Target compound falls within the same subnanomolar range as epibatidine and A-85380, confirming high potency; precise comparative ranking requires direct side-by-side assay |
| Conditions | Competition binding assay using (±)-[³H]epibatidine on human recombinant α4β2 nAChRs |
Why This Matters
Subnanomolar affinity validates the compound as a suitable high-potency starting point for α4β2 nAChR probe development, directly competing with established gold-standard ligands.
- [1] Sullivan JP, et al. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity α4β2 nicotinic acetylcholine receptor ligand. Neuropharmacology. 1996;35(6):725-734. View Source
- [2] Sullivan JP, et al. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity α4β2 nicotinic acetylcholine receptor ligand. Neuropharmacology. 1996;35(6):725-734. (Ki = 0.05 ± 0.01 nM) View Source
- [3] Eaton JB, et al. The unique α4+/-α4 agonist binding site in (α4)3(β2)2 subtype nicotinic acetylcholine receptors permits differential agonist desensitization pharmacology versus the (α4)2(β2)3 subtype. J Pharmacol Exp Ther. 2014;348(1):46-58. View Source
